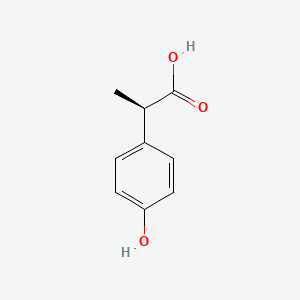

(2R)-2-(4-hydroxyphenyl)propanoic acid

Description

The exact mass of the compound (2R)-2-(4-hydroxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2R)-2-(4-hydroxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(4-hydroxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMMPVANGNPCBW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59092-88-5 | |

| Record name | 2-(4-Hydroxyphenyl)propionic acid, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059092885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(4-Hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-HYDROXYPHENYL)PROPIONIC ACID, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2UG7W7M0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Monograph: (2R)-2-(4-Hydroxyphenyl)propanoic Acid

The following is an in-depth technical monograph on (2R)-2-(4-hydroxyphenyl)propanoic acid , designed for researchers and drug development professionals.

Chemical Identity, Synthesis, and Pharmacological Interface

Executive Summary & Disambiguation

(2R)-2-(4-hydroxyphenyl)propanoic acid (CAS: 59092-88-5) is the biologically active (R)-enantiomer of 4-hydroxyhydratropic acid. It serves as a critical chiral synthon in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and is a significant microbial metabolite of dietary polyphenols (e.g., procyanidins) and tyrosine in the mammalian gut.

CRITICAL DISAMBIGUATION

Researchers must distinguish this compound from its structural isomer and ether-linked analog to avoid experimental error:

| Feature | Target Molecule | Common Confusion A | Common Confusion B |

| Name | (2R)-2-(4-hydroxyphenyl)propanoic acid | 3-(4-hydroxyphenyl)propanoic acid | (R)-2-(4-hydroxyphenoxy)propanoic acid |

| Common Name | (R)-4-Hydroxyhydratropic acid | Phloretic Acid | (R)-HPPA (Herbicide Intermediate) |

| Linkage | C–C Bond (Phenyl at C2) | C–C Bond (Phenyl at C3) | Ether Bond (Phenoxy group) |

| CAS (R-isomer) | 59092-88-5 | N/A (Achiral side chain) | 94050-90-5 |

| Context | NSAID Metabolite / Chiral Synthon | Tyrosine Metabolite | Herbicide Synthesis (Fops) |

Molecular Architecture & Physicochemical Profile

The molecule features a propanoic acid backbone with a stereogenic center at C2, substituted by a 4-hydroxyphenyl group.[1] The (R)-configuration is often the metabolically relevant form for specific inversion pathways in "profen" drugs.

Physicochemical Specifications

| Property | Value | Notes |

| Molecular Formula | C | |

| Molecular Weight | 166.17 g/mol | |

| Exact Mass | 166.06299 Da | Monoisotopic |

| Melting Point | 156 – 158 °C | Specific to (R)-enantiomer [1] |

| pKa (Carboxyl) | 4.55 ± 0.10 | Predicted (Acidic) |

| pKa (Phenol) | ~10.0 | Weakly acidic |

| logP | 1.58 | Lipophilic, membrane permeable |

| Solubility | Methanol, Ethanol, DMSO | Poor water solubility (~2.8 g/L) |

| Chirality | (R)-Enantiomer | Dextrorotatory (+) in MeOH |

Stereoselective Synthesis & Resolution

The production of high-optical-purity (2R)-2-(4-hydroxyphenyl)propanoic acid is achieved primarily through Enzymatic Kinetic Resolution or Asymmetric Hydrogenation . The (R)-enantiomer is often the product of "chiral inversion" pathways in vivo or specific biocatalytic reduction.

Method A: Enzymatic Kinetic Resolution (Industrial Standard)

Racemic 2-(4-hydroxyphenyl)propanoic acid esters are hydrolyzed using lipases (e.g., Candida antarctica Lipase B, CALB). The lipase preferentially hydrolyzes the (S)-ester, leaving the (R)-ester intact, or conversely, hydrolyzes the (R)-ester depending on the enzyme strain and solvent engineering.

Method B: Chiral Pool Synthesis (Metabolic Route)

In biological systems (gut microbiota), the compound is generated via the reductive metabolism of flavonoids.

Figure 1: Enzymatic Kinetic Resolution pathway for isolating the (R)-enantiomer from a racemic precursor.

Chemical Reactivity & Derivatization

The molecule contains two distinct nucleophilic sites (Phenolic -OH, Carboxyl -COOH) and an electrophilic carbonyl, allowing for versatile derivatization.

-

Esterification (Carboxyl): Reaction with alcohols (MeOH/H+) yields esters used as prodrugs or analytical standards.

-

Etherification (Phenol): The phenolic hydroxyl is reactive toward alkyl halides (e.g., Williamson ether synthesis). This is the pathway to create "Fop" herbicide analogs if reacted with chloropropionates, though that typically uses hydroquinone as a starter.

-

Glucuronidation: In vivo, both the carboxyl and phenolic groups are targets for UDP-glucuronosyltransferases (UGTs), forming acyl-glucuronides (reactive metabolites) and ether-glucuronides.

Biological Interface: Metabolism & Pharmacokinetics

(2R)-2-(4-hydroxyphenyl)propanoic acid is a key biomarker for the metabolism of dietary polyphenols by the gut microbiota. It is not a primary metabolite of Ibuprofen (which undergoes hydroxylation on the isobutyl side chain), but it shares the "2-arylpropionic acid" scaffold susceptible to unidirectional chiral inversion .

The Chiral Inversion Mechanism

Like Ibuprofen, 2-arylpropionic acids undergo an (R)-to-(S) inversion in the liver, mediated by Alpha-methylacyl-CoA racemase (AMACR) .

-

Step 1: (R)-Acid is converted to (R)-Acyl-CoA.

-

Step 2: Epimerization to (S)-Acyl-CoA.

-

Step 3: Hydrolysis to (S)-Acid (the active COX-inhibitor form for many NSAIDs).

Figure 2: Metabolic origin and chiral inversion pathway of (2R)-2-(4-hydroxyphenyl)propanoic acid.

Analytical Characterization Protocols

To validate the identity and optical purity of the (2R)-isomer, the following protocols are recommended.

Protocol A: Chiral HPLC Separation

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 225 nm (Phenolic absorption) or 254 nm.

-

Expected Elution: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Standards must be run to confirm order of elution (which can reverse depending on solvent).

Protocol B: NMR Spectroscopy (DMSO-d6)

-

1H NMR (400 MHz):

-

δ 12.1 (s, 1H, -COOH)

-

δ 9.2 (s, 1H, -OH)

-

δ 7.10 (d, 2H, Ar-H, ortho to alkyl)

-

δ 6.70 (d, 2H, Ar-H, ortho to OH)

-

δ 3.55 (q, 1H, -CH-CH3)

-

δ 1.32 (d, 3H, -CH3)

-

References

-

Apollo Scientific. (2024). Safety Data Sheet: (2R)-2-(4-Hydroxyphenyl)propanoic acid. Link

-

PubChem. (2024). Compound Summary: 2-(4-Hydroxyphenyl)propionic acid.[2][3][4][5] National Library of Medicine. Link

-

ChemicalBook. (2025).[6] Product Monograph: 2-(4-Hydroxyphenyl)propionic acid. Link

-

FooDB. (2024). Metabolite Entry: 4-Hydroxyphenyl-2-propionic acid. Link[2]

-

CymitQuimica. (2024). Catalog Entry: 2-(4-hydroxyphenyl)propionic acid. Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 3. 59092-88-5 Cas No. | (2R)-2-(4-Hydroxyphenyl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 4. CAS 938-96-5: 2-(4-hydroxyphenyl)propionic acid [cymitquimica.com]

- 5. CID 171035665 | C27H30O9 | CID 171035665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-HYDROXYPHENYL)PROPIONIC ACID | 938-96-5 [chemicalbook.com]

(2R)-2-(4-Hydroxyphenyl)propanoic Acid: Mechanistic Insights and Pharmacodynamics

This guide provides an in-depth technical analysis of (2R)-2-(4-hydroxyphenyl)propanoic acid , a critical chiral intermediate and bioactive metabolite structurally distinct from its isomer, phloretic acid.

This document focuses on its role as a pharmacophoric scaffold in the 2-arylpropionic acid (2-APA) class, its unique metabolic chiral inversion mechanism, and its specific activity as a degradation product of aryloxyphenoxypropionate herbicides.

Executive Technical Summary

Chemical Identity: (2R)-2-(4-hydroxyphenyl)propanoic acid (CAS: 59092-88-5) Synonyms: (R)-4-Hydroxyhydratropic acid; (R)-2-HPPA. Class: Chiral 2-arylpropionic acid (2-APA); Phenolic acid.

(2R)-2-(4-hydroxyphenyl)propanoic acid represents the minimal pharmacophore of the "profen" class of NSAIDs and the "fop" class of herbicides. Unlike its regioisomer 3-(4-hydroxyphenyl)propanoic acid (a common flavonoid metabolite), the 2-isomer possesses a chiral center at the

-

Mammalian Pharmacokinetics: It undergoes unidirectional chiral inversion from the inactive (R)-enantiomer to the active (S)-enantiomer, mediated by acyl-CoA racemase.

-

Herbicide Toxicology: It is the primary degradation product of acetyl-CoA carboxylase (ACCase) inhibitors (e.g., Diclofop-methyl), retaining the (R)-configuration essential for phytotoxicity.

-

Bacterial Catabolism: It acts as a substrate for specific hydroxylases that catalyze a rare NIH-shift-like side chain migration .

Mechanism of Action: The Chiral Inversion Pathway

In mammalian systems, 2-arylpropionic acids (2-APAs) exhibit stereoselective pharmacodynamics. While the (S)-enantiomer is typically the potent cyclooxygenase (COX) inhibitor, the (2R)-enantiomer—including (2R)-2-(4-hydroxyphenyl)propanoic acid—serves as a substrate for a unique metabolic editing mechanism.

The Acyl-CoA Thioester Obligate Intermediate

The (2R)-enantiomer is not statically inactive; it acts as a "pro-drug" for the (S)-enantiomer via an enzymatic inversion cycle. This mechanism occurs primarily in the liver and kidney mitochondria.

-

Stereoselective Activation: The enzyme Long-chain-fatty-acid-CoA ligase stereoselectively activates the (2R)-acid to form an (2R)-acyl-CoA thioester. The (S)-enantiomer is a poor substrate for this activation step.

-

Epimerization: The

-methylacyl-CoA racemase (AMACR) enzyme mediates the abstraction of the acidic -

Hydrolysis: The (2S)-acyl-CoA is hydrolyzed by specific thioesterases to release the free (2S)-acid, which is then pharmacologically active (e.g., capable of inhibiting COX).

Pathway Visualization (DOT)

The following diagram illustrates the unidirectional inversion from (R) to (S).

Caption: The unidirectional metabolic inversion of (2R)-2-APAs to the active (2S)-isoform via an obligate CoA thioester intermediate.

Mechanism of Action: Target Interaction (Herbicide Context)

In the context of agrochemistry, (2R)-2-(4-hydroxyphenyl)propanoic acid is the core scaffold of the "fop" herbicides (Aryloxyphenoxypropionates). Here, the stereochemical requirements are reversed compared to mammalian COX inhibition.

ACCase Inhibition

-

Target: Plastidic Acetyl-CoA Carboxylase (ACCase).

-

Active Isomer: The (2R)-configuration is strictly required for binding. The (2S)-isomer is inactive.

-

Binding Mode: The molecule mimics the substrate interaction at the carboxyltransferase (CT) domain of ACCase. The propionate moiety (specifically the methyl group orientation in the R-form) fits into a hydrophobic pocket that sterically excludes the S-enantiomer.

-

Role of the Hydroxyl Group: In commercial herbicides (e.g., Diclofop), the 4-hydroxyl group is etherified to a larger aromatic ring (e.g., 2,4-dichlorophenoxy). Metabolic cleavage of this ether bond releases (2R)-2-(4-hydroxyphenyl)propanoic acid. While the free acid is less potent than the parent ester, it retains specific affinity for the binding pocket, often acting as a degradation marker or a weak inhibitor.

Mechanism of Action: Bacterial Hydroxylation Shift

A unique mechanistic feature of this molecule is its catabolism by soil bacteria (e.g., Pseudomonas acidovorans), involving a rare enzymatic rearrangement.

-

Reaction: The enzyme attacks the (2R)-enantiomer of 2-(4-hydroxyphenyl)propanoic acid.

-

Mechanism: It catalyzes a hydroxylation that induces a 1,2-shift of the propionate side chain .

Experimental Protocols

Protocol: Chiral HPLC Separation

To study the mechanism, researchers must validate the enantiomeric purity of the (2R) isomer, as commercial sources are often racemic.

Objective: Isolate >99% ee (2R)-2-(4-hydroxyphenyl)propanoic acid.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).

-

Note: Acid additive is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks.

-

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 230 nm (Phenolic absorption).

-

Validation: Inject racemic standard (CAS 938-96-5) to establish retention times. The (R)-isomer typically elutes second on AD-H columns (verify with specific standard).

Protocol: In Vitro Chiral Inversion Assay

Objective: Determine if (2R)-2-(4-hydroxyphenyl)propanoic acid undergoes inversion in liver microsomes.

-

Preparation: Isolate rat liver mitochondria or use recombinant AMACR + Acyl-CoA ligase.

-

Incubation Mix:

-

Substrate: 100 µM (2R)-2-(4-hydroxyphenyl)propanoic acid.

-

Cofactors: 5 mM ATP, 1 mM CoA-SH, 5 mM MgCl2.

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Reaction: Incubate at 37°C for 0, 15, 30, 60 min.

-

Termination: Add ice-cold acetonitrile (1:1 v/v) to precipitate proteins.

-

Derivatization (Optional but Recommended): Derivatize with a chiral amine (e.g., (S)-1-phenylethylamine) if using achiral GC/HPLC, or inject directly into Chiral HPLC (Protocol 5.1).

-

Analysis: Measure the appearance of the (S)-enantiomer peak over time. Kinetic data (

) indicates the efficiency of the inversion mechanism.

Quantitative Data Summary

| Parameter | (2R)-Enantiomer | (2S)-Enantiomer | Biological Implication |

| COX Inhibition (IC50) | > 100 µM (Inactive) | ~10-50 µM (Weak) | (R) is a prodrug for (S). |

| ACCase Inhibition ( | < 1 µM (Active) | > 100 µM (Inactive) | (R) is the phytotoxic pharmacophore. |

| Acyl-CoA Ligase | High | Low | Drives unidirectional inversion R |

| Bacterial Hydroxylation | Substrate | Non-substrate | Specificity allows biodegradation. |

References

-

Hareland, W. A., et al. (1975). "Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans." Journal of Bacteriology. Link

-

Hutt, A. J., & Caldwell, J. (1983). "The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences." Journal of Pharmacy and Pharmacology. Link

-

Secor, J., & Cseke, C. (1988). "Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and Tralkoxydim." Plant Physiology. Link

-

Müller, B., et al. (2006). "Metabolism of the herbicide diclofop-methyl in wheat and ryegrass." Pest Management Science. Link

-

SynQuest Laboratories. "Product Specification: (2R)-2-(4-Hydroxyphenyl)propanoic acid." Chemical Catalog. Link

Sources

- 1. Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Compound 2 (4 hydroxyphenyl)propanoic acid has a chiral center, and the t.. [askfilo.com]

- 5. No results for search term "AC-36943" | CymitQuimica [cymitquimica.com]

- 6. 2-(4-Hydroxyphenyl)propanoic Acid|CAS 938-96-5 [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of (2R)-2-(4-hydroxyphenyl)propanoic Acid

Introduction

This in-depth technical guide provides a comprehensive framework for the structural elucidation of (2R)-2-(4-hydroxyphenyl)propanoic acid. Moving beyond a simple recitation of techniques, this document details the strategic application and interpretation of modern analytical methods, emphasizing the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals who require a robust, self-validating approach to molecular characterization.

Part 1: Foundational Characterization - Confirming Connectivity

The initial phase of elucidation focuses on confirming the molecular formula and the basic connectivity of the atoms—the constitutional isomer. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The first step is to unequivocally determine the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but HRMS offers the high mass accuracy required to distinguish between isobaric compounds (different molecules with the same nominal mass). For a molecule of this size, an accuracy of ≤ 5 ppm is the standard for publication and regulatory submission.

Protocol: LC-HRMS Analysis

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile:water solution.

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: Use a gradient elution from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes. Formic acid is added to promote protonation and enhance ionization efficiency in positive ion mode.

-

MS Detection: Analyze using an Orbitrap or TOF mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Data Analysis: Extract the exact mass of the protonated molecule, [M+H]⁺. Calculate the elemental composition using the instrument's software and compare the measured mass to the theoretical mass.

Expected Data & Interpretation:

| Parameter | Theoretical Value | Observed Value (Example) | Interpretation |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | Confirmed elemental composition. |

| Exact Mass (Neutral) | 166.06299 u | - | - |

| Protonated Adduct [M+H]⁺ | 167.07027 u | 167.07011 u (within 1 ppm) | High-confidence confirmation of the molecular formula. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While HRMS confirms the formula, NMR spectroscopy resolves the precise arrangement of atoms. A suite of 1D and 2D NMR experiments is required to build a complete picture of the molecular scaffold. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents, as they readily dissolve the polar analyte.

Workflow for NMR-Based Structure Confirmation

Key literature reviews on 4-Hydroxyhydratropic acid

An In-Depth Technical Guide to the Hydroxylated Metabolites of Ibuprofen for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Understanding the biochemical pathways of ibuprofen metabolism, particularly the formation of its hydroxylated derivatives, is paramount for a comprehensive assessment of its efficacy, safety, and pharmacokinetic profile. This guide provides a detailed exploration of the key hydroxylated metabolites of ibuprofen, their formation, analytical quantification, and clinical significance. We will delve into the enzymatic processes governing their synthesis, stereoselective aspects of metabolism, and state-of-the-art analytical techniques for their detection. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of ibuprofen and its metabolic fate.

Introduction: The Metabolic Journey of Ibuprofen

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a widely used NSAID for its analgesic, anti-inflammatory, and antipyretic properties.[1] Administered as a racemic mixture of (R)- and (S)-enantiomers, ibuprofen's pharmacological activity is primarily attributed to the (S)-enantiomer.[2] Following administration, ibuprofen is extensively metabolized in the liver before excretion.[2][3] The study of its metabolites is crucial for understanding its complete pharmacokinetic profile, potential for drug-drug interactions, and any associated toxicities.

The primary metabolic pathway for ibuprofen is oxidation, leading to the formation of hydroxylated metabolites, which are subsequently oxidized to a carboxylic acid derivative. The principal hydroxylated metabolites are:

-

2-hydroxyibuprofen : Formed by the hydroxylation of the isobutyl side chain.

-

3-hydroxyibuprofen : Another hydroxylated derivative of the isobutyl side chain.[2]

These hydroxylated intermediates are further metabolized to carboxyibuprofen .[2] This guide will focus on the formation, analysis, and significance of these hydroxylated metabolites, providing a comprehensive overview for researchers in the field.

Biochemical Formation of Hydroxylated Metabolites: A Cytochrome P450-Mediated Process

The biotransformation of ibuprofen to its hydroxylated metabolites is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[4]

The Central Role of CYP2C9

CYP2C9 is the primary enzyme responsible for the metabolism of ibuprofen.[2][4][5] It catalyzes the hydroxylation of both the (R)- and (S)-enantiomers of ibuprofen to form 2-hydroxyibuprofen and 3-hydroxyibuprofen.[2] Genetic variations (polymorphisms) in the CYP2C9 gene can lead to significant differences in enzyme activity, affecting the rate of ibuprofen metabolism and potentially leading to altered drug efficacy or increased risk of adverse effects.[4][6][7]

Stereoselective Metabolism

The metabolism of ibuprofen is stereoselective. While CYP2C9 can metabolize both enantiomers, CYP2C8, another CYP enzyme, shows a preference for the 2-hydroxylation of (R)-ibuprofen.[2][3] The (R)-enantiomer can also undergo a unidirectional chiral inversion to the pharmacologically active (S)-enantiomer.[3]

Subsequent Oxidation to Carboxyibuprofen

Following their formation, 2-hydroxyibuprofen and 3-hydroxyibuprofen are further oxidized by cytosolic dehydrogenases to the more polar metabolite, carboxyibuprofen.[2] This metabolite, along with the hydroxylated intermediates, is then excreted in the urine, primarily as glucuronide conjugates.[2]

Metabolic Pathway of Ibuprofen

Caption: Metabolic pathway of ibuprofen to its hydroxylated and carboxylated metabolites.

Analytical Methodologies for Quantification

Accurate and sensitive quantification of ibuprofen and its hydroxylated metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Various analytical techniques have been developed for this purpose.

Sample Preparation: The First Critical Step

The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine) and the analytical method. The goal is to remove interfering substances and concentrate the analytes.

-

Solid-Phase Extraction (SPE): A widely used technique that provides clean extracts and good recovery.

-

Liquid-Liquid Extraction (LLE): A classic method that is effective but can be more time-consuming and use larger volumes of organic solvents.

-

Protein Precipitation: A simple and rapid method for plasma samples, but it may result in less clean extracts compared to SPE or LLE.

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most common methods for the analysis of ibuprofen and its metabolites.[8][9]

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection. | Separation by liquid chromatography followed by highly selective and sensitive detection using two stages of mass analysis. |

| Sample Prep | SPE or LLE often required. | Derivatization to increase volatility is necessary. | SPE, LLE, or protein precipitation can be used. |

| Sensitivity | Moderate. | High. | Very High. |

| Specificity | Lower, potential for interferences. | High. | Very High. |

| Stereoselectivity | Requires chiral columns or derivatization with a chiral agent.[8] | Requires chiral columns. | Requires chiral chromatography. |

A Validated Step-by-Step LC-MS/MS Protocol for Hydroxyibuprofen Analysis in Human Plasma

This protocol provides a robust and sensitive method for the simultaneous quantification of ibuprofen, 2-hydroxyibuprofen, and 3-hydroxyibuprofen.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., ibuprofen-d3).

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography system.

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

3. Data Analysis:

- Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in a blank matrix.

Analytical Workflow for Hydroxyibuprofen Metabolites

Caption: A typical analytical workflow for the quantification of hydroxylated ibuprofen metabolites.

Synthesis of Reference Standards

The availability of pure analytical standards for 2-hydroxyibuprofen and 3-hydroxyibuprofen is crucial for the validation of analytical methods and accurate quantification. These standards are typically synthesized chemically. While detailed synthetic procedures are beyond the scope of this guide, a general approach involves the selective oxidation of a suitable precursor. Alternatively, biotechnological methods using recombinant CYP enzymes can be employed for the production of these metabolites.[10]

Toxicological and Pharmacological Significance

Pharmacological Inactivity

The hydroxylated and carboxylated metabolites of ibuprofen are generally considered to be pharmacologically inactive.[1][3] Their formation represents a detoxification pathway, leading to more polar compounds that are more readily excreted from the body.

Toxicological Profile

While the metabolites themselves are largely inactive, there is some evidence to suggest that hydroxylated byproducts of ibuprofen biodegradation could be more toxic than the parent compound in certain environmental contexts.[11] However, in the context of human metabolism, these metabolites are rapidly conjugated and eliminated, and their direct toxicity is considered low. The primary concern regarding ibuprofen toxicity remains with the parent drug, particularly at high doses, which can lead to gastrointestinal and renal adverse effects.[1]

Conclusion and Future Perspectives

The hydroxylation of ibuprofen is a critical step in its metabolic clearance. The formation of 2-hydroxyibuprofen, 3-hydroxyibuprofen, and the subsequent metabolite carboxyibuprofen is primarily mediated by CYP2C9. Understanding this metabolic pathway is essential for predicting drug-drug interactions and the impact of genetic polymorphisms on patient outcomes.

Future research should continue to explore the subtle roles of other CYP enzymes in ibuprofen metabolism and further investigate the potential for metabolite-mediated toxicity, especially in populations with impaired renal function where metabolite accumulation may occur. The development of more rapid and cost-effective analytical methods will also be beneficial for clinical and research applications.

References

-

Association of CYP2C9∗3 and CYP2C8∗3 Non-Functional Alleles with Ibuprofen-Induced Upper Gastrointestinal Toxicity in a Saudi Patient. PMC. [Link]

-

High-performance liquid chromatographic determination of the stereoisomeric metabolites of ibuprofen. PubMed. [Link]

-

Toxicological detection of ibuprofen and its metabolites in urine using gas chromatography-mass spectrometry (GC-MS). PubMed. [Link]

-

Summary annotation for CYP2C91, CYP2C92, CYP2C9*3; ibuprofen (level 1A Metabolism/PK). PharmGKB. [Link]

-

CYP2C9*3 Increases the Ibuprofen Response of Hemodynamically Significant Patent Ductus Arteriosus in the Infants with Gestational Age of More Than 30 Weeks. National Institutes of Health. [Link]

-

Comprehensive study of ibuprofen and its metabolites in activated sludge batch experiments and aquatic environment. ResearchGate. [Link]

-

Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. PMC. [Link]

-

Determination of ibuprofen and its metabolites in human urine by GC-MS. ResearchGate. [Link]

-

Enzymatic activity of 38 CYP2C9 genotypes on ibuprofen. PubMed. [Link]

-

PharmGKB summary: ibuprofen pathways. PMC. [Link]

-

Ibuprofen. Wikipedia. [Link]

-

Ibuprofen Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Stereoselective determination of the major ibuprofen metabolites in human urine by off-line coupling solid-phase microextraction and high-performance liquid chromatography. ResearchGate. [Link]

-

High-performance liquid chromatographic determination of the stereoisomeric metabolites of ibuprofen. ResearchGate. [Link]

-

Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen. ScienceDirect. [Link]

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Association of CYP2C9∗3 and CYP2C8∗3 Non-Functional Alleles with Ibuprofen-Induced Upper Gastrointestinal Toxicity in a Saudi Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP2C9*3 Increases the Ibuprofen Response of Hemodynamically Significant Patent Ductus Arteriosus in the Infants with Gestational Age of More Than 30 Weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Enzymatic activity of 38 CYP2C9 genotypes on ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatographic determination of the stereoisomeric metabolites of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological detection of ibuprofen and its metabolites in urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Synthesis of (2R)-2-(4-hydroxyphenyl)propanoic acid

Introduction & Scope

(2R)-2-(4-hydroxyphenyl)propanoic acid (also known as (R)-4-hydroxyhydratropic acid) is a critical chiral building block. Unlike its "phenoxy" analogs used in herbicides, this molecule features a phenyl ring directly bonded to the chiral center.[1] It serves as a key intermediate in the synthesis of Glitazar-class drugs (PPAR agonists), specific NSAID derivatives, and as a metabolic probe for tyrosine catabolism.

Achieving the (2R) configuration with high enantiomeric excess (ee >98%) is challenging due to the propensity of the

This guide presents two validated protocols:

-

Method A (Chemical): Asymmetric Hydrogenation using a Rhodium-DuPhos catalyst system.[1] This is the preferred route for large-scale, high-throughput synthesis .[1]

-

Method B (Biocatalytic): Kinetic Resolution using Candida antarctica Lipase B (CAL-B).[1] This is the preferred route for green chemistry compliance and laboratories lacking high-pressure hydrogenation equipment.[1]

Structural Definition

To ensure precision, the target molecule is defined as:

-

IUPAC Name: (2R)-2-(4-hydroxyphenyl)propanoic acid

-

Structure: A propanoic acid backbone with a 4-hydroxyphenyl group at the C2 position.[1][2][3]

-

Stereochemistry: (R)-configuration at C2.

Strategic Workflow Overview

The following diagram outlines the decision matrix for selecting the appropriate synthesis route based on laboratory capabilities and scale requirements.

Figure 1: Strategic decision tree comparing the catalytic hydrogenation route (left) and the enzymatic resolution route (right).

Method A: Asymmetric Hydrogenation (Scalable Protocol)

This method utilizes a Rhodium-based catalyst with a chiral phosphine ligand.[1][4] The key to success here is the protection of the phenolic hydroxyl group prior to hydrogenation to prevent catalyst poisoning and ensure high turnover frequencies (TOF).

Reaction Scheme

-

Substrate Preparation: 4-hydroxyphenylacrylic acid

4-acetoxyphenylacrylic acid.[1] -

Hydrogenation: Asymmetric reduction of the alkene.[1]

-

Deprotection: Removal of the acetate group.[1]

Materials & Reagents[3][5]

-

Substrate: 2-(4-acetoxyphenyl)acrylic acid (Synthesized via Perkin condensation).[1]

-

Catalyst: [Rh(COD)((R,R)-Et-DuPhos)]OTf (Bis(1,5-cyclooctadiene)rhodium(I) triflate with (R,R)-1,2-Bis(2,5-diethylphospholano)benzene).

-

Note on Chirality: The (R,R)-ligand typically yields the (R)-acid for this substrate class, but ligand screening is recommended if using BINAP derivatives.

-

-

Solvent: Degassed Methanol (MeOH).[1]

-

Gas: Hydrogen (H2), UHP grade.[1]

Step-by-Step Protocol

Step 1: Catalyst Pre-activation [1]

-

In a nitrogen-filled glovebox, weigh [Rh(COD)((R,R)-Et-DuPhos)]OTf (1.0 mol% relative to substrate).

-

Dissolve in degassed MeOH (concentration ~2 mM).

-

Stir for 15 minutes to ensure solvation.

Step 2: Hydrogenation

-

Load the substrate, 2-(4-acetoxyphenyl)acrylic acid, into a stainless steel autoclave or Parr reactor.[1]

-

Add the catalyst solution via cannula transfer (strictly anaerobic).[1]

-

Seal the reactor and purge with Nitrogen (3 cycles, 5 bar).

-

Purge with Hydrogen (3 cycles, 5 bar).

-

Pressurize to 5–10 bar (75–150 psi) H2.

-

Stir at 25°C for 12–24 hours.

-

Critical Checkpoint: Monitor H2 uptake. Cessation of pressure drop indicates reaction completion.[1]

-

Step 3: Workup & Deprotection [1]

-

Concentrate the reaction mixture under reduced pressure to remove MeOH.

-

Deprotection: Redissolve the residue in THF/Water (1:1).[1] Add LiOH (2.5 eq) and stir at 0°C for 2 hours to cleave the acetate protecting group.

-

Acidify to pH 2 with 1M HCl.

-

Extract with Ethyl Acetate (3x).[1] Dry over Na2SO4 and concentrate.

Step 4: Purification

-

Recrystallize from Hexane/Ethyl Acetate to upgrade ee if necessary.[1]

Method B: Biocatalytic Kinetic Resolution (Green Protocol)

This method relies on the enantioselective hydrolysis of a racemic ester.[1][5] Candida antarctica Lipase B (CAL-B) is highly effective for 2-arylpropionic esters.[1] Typically, CAL-B preferentially hydrolyzes the (S)-enantiomer, leaving the (R)-ester unreacted, which is then chemically hydrolyzed to the desired acid.

Reaction Scheme

-

Racemization: Start with racemic ethyl 2-(4-hydroxyphenyl)propionate.[1]

-

Enzymatic Hydrolysis: (S)-Ester

(S)-Acid + Ethanol (catalyzed by CAL-B). -

Separation: Remove (S)-Acid (aqueous phase) from (R)-Ester (organic phase).[1]

-

Final Hydrolysis: (R)-Ester

(2R)-Acid.[1]

Materials & Reagents[3][5]

-

Enzyme: Novozym 435 (Immobilized CAL-B).[1]

-

Solvent: Phosphate Buffer (0.1 M, pH 7.[1]0) saturated with MTBE (Methyl tert-butyl ether) as a co-solvent.[1]

-

Substrate: Racemic ethyl 2-(4-hydroxyphenyl)propionate.[1]

Step-by-Step Protocol

Step 1: Enzymatic Reaction

-

Suspend racemic ester (10 g) in Phosphate Buffer (100 mL) with 10% v/v MTBE.

-

Add Novozym 435 (100 mg/g substrate).[1]

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor pH. The hydrolysis produces acid, lowering pH.[1] Maintain pH 7.0 by automatic titration with 1M NaOH (pH-stat mode).

-

Stop reaction at 50% conversion (indicated by NaOH consumption).

Step 2: Separation

-

Filter off the immobilized enzyme (can be recycled).[1]

-

Adjust the filtrate to pH 8.0.[1]

-

Extract with MTBE or Ethyl Acetate (3x).[1]

-

Organic Phase: Contains the unreacted (R)-Ester .[1]

-

Aqueous Phase: Contains the (S)-Acid (undesired).

-

Step 3: Hydrolysis of (R)-Ester

-

Concentrate the organic phase.[1]

-

Reflux in 2M HCl/Dioxane for 3 hours.

-

Extract, dry, and recrystallize to obtain (2R)-2-(4-hydroxyphenyl)propanoic acid.[1][6]

Analytical Validation (QC)

Trust but verify. The following analytical methods are required to validate the identity and purity of the synthesized compound.

Chiral HPLC Method

To determine Enantiomeric Excess (ee).[1][7]

| Parameter | Condition |

| Column | Daicel Chiralcel OJ-RH or Chiralpak AD-H |

| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm |

| Temperature | 25°C |

| Retention Times | (S)-isomer: ~8.5 min (R)-isomer: ~10.2 min (Confirm with standards) |

Spectroscopic Data[1]

-

1H NMR (400 MHz, DMSO-d6):

12.1 (s, 1H, COOH), 9.2 (s, 1H, OH), 7.05 (d, 2H, Ar-H), 6.68 (d, 2H, Ar-H), 3.55 (q, 1H, CH), 1.32 (d, 3H, CH3). -

Optical Rotation:

(c=1, Ethanol) for the (R)-isomer (Note: Sign of rotation depends heavily on solvent; verify with literature [1]).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low ee (Method A) | Catalyst oxidation or incorrect ligand.[1] | Ensure strict anaerobic conditions.[1] Verify ligand chirality (use (R,R)-DuPhos). |

| Low ee (Method B) | Reaction ran beyond 50% conversion. | Stop reaction precisely at 45-50% conversion. Over-running leads to hydrolysis of the slower reacting enantiomer.[1] |

| Racemization | Exposure to strong base or high heat.[1] | Avoid pH > 10 during workup.[1] The |

| Catalyst Poisoning | Free phenol group binding to Rh.[1] | Ensure complete acetylation of the starting material in Method A. |

References

-

BenchChem. (2025).[1][8] A Comprehensive Review of 2-(4-hydroxyphenyl)propionic Acid Research: A Technical Guide. Retrieved from

-

ChemicalBook. (2024).[1][9] 2-(4-Hydroxyphenyl)propionic acid Synthesis and Properties. Retrieved from

-

Phenomenex. (2025).[1][6][10] Chiral HPLC Separations: Application Guide for Arylpropionic Acids. Retrieved from

-

Google Patents. (2020).[1] CN110803987A - Preparation method of R-(+)-2-(4-hydroxyphenoxy)propionic acid (Note: Cited for industrial context of similar propionic acid derivatives). Retrieved from

-

MDPI. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (Analogous protocol for 2-arylpropionic acid resolution). Catalysts, 11(10).[1] Retrieved from

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents [patents.google.com]

- 3. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]

- 6. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Advanced NMR Spectroscopy Techniques for 4-Hydroxyhydratropic Acid

Introduction & Scope

4-Hydroxyhydratropic acid (2-(4-hydroxyphenyl)propanoic acid) is a critical pharmacophore, serving as a primary metabolite of hydratropic acid derivatives and a degradation impurity in non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen. Its structural features—a para-substituted phenolic ring, a chiral center at the

This guide provides a definitive protocol for the complete NMR characterization of 4-Hydroxyhydratropic acid. Unlike generic standard operating procedures, this document details the causality behind solvent selection, relaxation parameters, and chiral solvating agent (CSA) screening, ensuring data integrity suitable for regulatory submission (e.g., IND/NDA filings).

Structural Characterization & Solvent Causality

Solvent Selection Strategy

The choice of solvent dictates the visibility of exchangeable protons and the resolution of the aromatic AA'BB' system.

-

DMSO-d6 (Recommended for Structure): The high polarity and hydrogen-bond accepting capability of DMSO reduce the exchange rate of the phenolic -OH and carboxylic -COOH protons, often allowing them to be observed as distinct broad singlets. This is essential for confirming the integrity of functional groups.

-

Methanol-d4 (CD3OD): Causes rapid exchange of -OH and -COOH protons with deuterium, eliminating these signals. This simplifies the spectrum and is preferred for routine purity checks where water suppression is not desired.

-

CDCl3: Not recommended due to poor solubility of the polar phenolic/acidic moieties, leading to line broadening and potential aggregation effects.

Expected Chemical Shift Assignment (DMSO-d6)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Position | Moiety | Shift ( | Multiplicity | Structural Logic | |

| 1 | -COOH | 12.10 | br s | - | Exchangeable; shifts with concentration/temp. |

| 2 | -CH- | 3.55 | q | 7.2 | Deshielded by phenyl ring and carbonyl. |

| 3 | -CH | 1.28 | d | 7.2 | Classic doublet coupled to methine. |

| 4 | Ar-H (meta) | 7.08 | d | 8.5 | Ortho to alkyl group; part of AA'BB'. |

| 5 | Ar-H (ortho) | 6.68 | d | 8.5 | Shielded by electron-donating -OH group. |

| 6 | Phenolic -OH | 9.20 | br s | - | Exchangeable; indicates para-substitution integrity. |

Protocol 1: Structural Elucidation Workflow

This protocol ensures unambiguous assignment using 1D and 2D NMR techniques.

Sample Preparation

-

Weighing: Dissolve 10–15 mg of analyte in 0.6 mL of DMSO-d6.

-

Equilibration: Allow sample to stand for 5 minutes to ensure thermal equilibrium and complete dissolution.

-

Temperature: Set probe to 298 K (25°C). Note: Variable temperature (VT) experiments (e.g., 313 K) can sharpen broad exchangeable signals.

Acquisition Parameters[1][2]

-

1H (Proton): Pulse angle = 30°; Relaxation delay (d1) = 1.0 s; Scans (NS) = 16.

-

13C (Carbon): Power-gated decoupling; d1 = 2.0 s; NS = 512 (due to quaternary carbons).

-

COSY (Correlation Spectroscopy): Essential to confirm the scalar coupling between the methyl doublet (1.28 ppm) and the methine quartet (3.55 ppm).

-

HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes CH/CH

from CH

Visualization: Structural Validation Workflow

Figure 1: Logic flow for complete structural assignment, prioritizing the visibility of exchangeable protons.

Protocol 2: Quantitative NMR (qNMR) for Purity Assay

qNMR is a primary ratio method that does not require a reference standard of the analyte itself, making it superior to HPLC for initial purity assignment.

Internal Standard Selection[3][4]

-

Standard: Maleic Acid (TraceCERT® or equivalent).

-

Rationale: Maleic acid provides a sharp singlet at

6.2–6.4 ppm (depending on pH/conc), which falls in a clean spectral window between the aliphatic and aromatic regions of 4-Hydroxyhydratropic acid. -

Alternative: Dimethyl sulfone (DMSO

) (

Experimental Protocol

-

Gravimetry: Weigh ~10 mg of analyte (

) and ~5 mg of Internal Standard ( -

Solvent: Add 0.6 mL DMSO-d6. Cap and invert 20 times.

-

T1 Estimation: Run an inversion-recovery experiment. The longest T1 is likely the aromatic protons (~2-3 s).

-

qNMR Acquisition:

-

Pulse Angle: 90° (Maximize signal per scan).

-

Relaxation Delay (d1):

(Min. 30 seconds). Crucial for >99.9% magnetization recovery. -

Spectral Width: 20 ppm (include sufficient baseline).

-

Scans: 64 (for S/N > 250:1).

-

Processing: Exponential window function (LB = 0.3 Hz), zero-filling to 64k points.

-

Calculation

- : Integral area

- : Number of protons (Maleic acid = 2; 4-Hydroxyhydratropic acid methine = 1)

- : Molar mass[1][2]

- : Purity (decimal)[3]

Visualization: qNMR Logic

Figure 2: Step-by-step qNMR workflow emphasizing the critical T1 relaxation delay step.

Protocol 3: Chiral Analysis (Enantiomeric Excess)

Since 4-Hydroxyhydratropic acid has a chiral center, distinguishing the R and S enantiomers is vital. Without a chiral column, Chiral Solvating Agents (CSAs) are the method of choice.

Chiral Solvating Agent (CSA)[6][7][8]

-

Agent: (R)-(+)-

-Methylbenzylamine (also known as (R)-1-Phenylethylamine). -

Mechanism: Formation of transient diastereomeric salts in situ. The acid group of the analyte interacts with the amine of the CSA.

-

Solvent: CDCl

is preferred for tight ion-pairing, but due to solubility, Benzene-d6 or a mix of CDCl

Procedure

-

Reference Spectrum: Acquire 1H NMR of the pure racemic analyte (~5 mg).

-

Titration: Add 1.0 equivalent of (R)-(+)-

-Methylbenzylamine. -

Observation: Focus on the Methyl doublet (~1.3 ppm). In the chiral environment, the R,R-salt and S,R-salt will exhibit slightly different chemical shifts (

ppm). -

Quantification: Integrate the split methyl doublets to determine the enantiomeric ratio (er).

Visualization: Chiral Discrimination Mechanism

Figure 3: Mechanism of chiral discrimination via diastereomeric salt formation.

References

-

BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid. [Link]

- Wenzel, T. J.Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience, 2007. (Contextual grounding for CSA selection).

-

PubChem. 2-(4-hydroxyphenyl)propanoic acid - Compound Summary. [Link][4]

Sources

Using (2R)-2-(4-hydroxyphenyl)propanoic acid in asymmetric synthesis

Application Note: High-Fidelity Asymmetric Synthesis Using (2R)-2-(4-hydroxyphenyl)propanoic Acid

Executive Summary

(2R)-2-(4-hydroxyphenyl)propanoic acid (D-HPPA) is a high-value chiral synthon characterized by a bifunctional scaffold: a phenolic hydroxyl group and an

This guide addresses the primary challenge in utilizing (2R)-HPPA: maintaining optical purity during functionalization. The

Molecular Profile & Strategic Value

(2R)-HPPA offers a pre-installed chiral center, eliminating the need for expensive asymmetric catalysts later in the synthesis. However, its utility relies entirely on the "Protection of Integrity" strategy.

| Property | Data | Strategic Implication |

| CAS Number | 938-96-5 | Specific to the (R)-enantiomer. |

| Molecular Weight | 166.17 g/mol | Low MW allows for high atom economy in fragment coupling. |

| Chiral Center | C2 (Alpha-carbon) | Critical Control Point: Susceptible to enolization. |

| Acidity ( | First deprotonation event. | |

| Phenolic Acidity | Second deprotonation; requires mild bases to access. | |

| Danger Zone: Strong bases ( |

The "Profen" Problem: Racemization Mechanics

The electron-withdrawing nature of the carboxyl group, combined with the resonance stabilization of the phenyl ring, makes the

Figure 1: Mechanism of base-catalyzed racemization in 2-arylpropionic acids. The planar enolate intermediate is the point of chirality loss.

Application Workflow: Synthesis of Chiral Ethers

The most common application of (2R)-HPPA is the synthesis of chiral ethers via Williamson Ether Synthesis . The goal is to attach a heterocyclic tail (e.g., quinoxaline, pyridine) to the phenol without disturbing the chiral acid.

Critical Rule: Phenolic alkylation must precede carboxyl activation. Attempting to activate the carboxylic acid (e.g., forming an acid chloride) while the phenol is free often leads to self-polymerization or rapid racemization via ketene intermediates.

Figure 2: Strategic workflow for functionalizing (2R)-HPPA. Note the Quality Control (QC) checkpoint after alkylation.

Detailed Protocols

Protocol A: Chemoselective Phenolic Alkylation (The "Soft Base" Method)

Objective: Alkylate the phenol group with an electrophile (R-X) while preventing

Materials:

-

(2R)-HPPA (1.0 eq)

-

Electrophile (e.g., 2-chloro-quinoxaline or alkyl halide) (1.1 eq)

-

Potassium Carbonate (

), anhydrous, finely ground (2.5 eq) -

Solvent: DMF (Dimethylformamide) or Acetonitrile (Anhydrous)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2R)-HPPA (10 mmol) in DMF (30 mL).

-

Base Addition: Add

(25 mmol) in a single portion. The solution may become heterogeneous.-

Critical Control: Do NOT use NaOH, KOH, or NaH. These strong bases will cause rapid racemization.

-

-

Alkylation: Add the Electrophile (11 mmol) dropwise.

-

Reaction: Stir at room temperature (20–25°C) .

-

Note: If the electrophile is unreactive, heat to max 50°C. Exceeding 60°C significantly increases racemization risk.

-

-

Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the starting phenol.

-

Workup: Pour the mixture into ice-cold dilute HCl (1M) to quench and protonate the carboxylic acid. Extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water if necessary. Avoid column chromatography on basic alumina (racemization risk).

Protocol B: Esterification without Racemization

Objective: Convert the carboxylic acid to an ester after the phenol has been functionalized. Rationale: Acid chlorides of 2-arylpropionic acids are prone to forming ketenes (which are achiral) via HCl elimination. Using mild alkylation of the carboxylate salt avoids this pathway.

Procedure (Alkyl Halide Method):

-

Salt Formation: Dissolve the functionalized HPPA derivative (from Protocol A) in DMF.

-

Base: Add Sodium Bicarbonate (

, 1.5 eq). This is a weak base that will only deprotonate the carboxylic acid, not the -

Alkylation: Add Methyl Iodide or Ethyl Bromide (1.2 eq).

-

Reaction: Stir at room temperature for 4–6 hours.

-

Validation: Check Chiral HPLC.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must validate the enantiomeric excess (ee).

-

Chiral HPLC Method:

-

Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is required to suppress ionization of the carboxylic acid.

-

Detection: UV at 254 nm or 280 nm.

-

Target: (R)-Enantiomer should elute distinctly from the (S)-Enantiomer.

-

-

Specific Rotation:

-

Literature value for (R)-HPPA:

(c=1, Ethanol). -

Note: A drop in rotation value indicates partial racemization.

-

References

-

Biocatalytic Production: Gong, J., et al. (2025). "A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis." ResearchGate. Available at: [Link]

-

Synthesis of Glitazars: Agrawal, R., et al. (2013). "The first approved agent in the Glitazar's Class: Saroglitazar."[1] Current Drug Targets. Available at: [Link]

- Herbicide Intermediates: Patent CN102020554A. "Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid." Google Patents.

-

General Properties: PubChem. "2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid."[2] National Library of Medicine. Available at: [Link]

Sources

Application Notes & Protocols: (2R)-2-(4-hydroxyphenyl)propanoic acid in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Chiral Profen Scaffold

(2R)-2-(4-hydroxyphenyl)propanoic acid is a chiral building block belonging to the arylpropionic acid class of compounds. While its direct therapeutic applications are not extensively documented, its true value in medicinal chemistry lies in its utility as a stereochemically defined starting material, or synthon. The broader family of arylpropionic acids includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] A critical principle in pharmacology is that the three-dimensional arrangement of atoms (stereochemistry) in a drug molecule dictates its interaction with biological targets.[2] For many arylpropionic acid drugs, one enantiomer (typically the (S)-enantiomer) exhibits the desired therapeutic activity, while the other (R)-enantiomer is less active or may contribute to side effects.[3][4]

Therefore, the availability of enantiomerically pure (2R)-2-(4-hydroxyphenyl)propanoic acid provides medicinal chemists with a powerful tool. It allows for the synthesis of novel, single-enantiomer compounds, enabling precise investigation of structure-activity relationships (SAR) and the development of safer, more effective drug candidates.[2][5] This guide details the applications of this specific chiral building block, providing both the strategic rationale and practical protocols for its use in drug discovery workflows.

Physicochemical & Safety Profile

A thorough understanding of a starting material's properties is foundational to its successful application in synthesis and screening.

Table 1: Physicochemical Properties of (2R)-2-(4-hydroxyphenyl)propanoic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀O₃ | PubChem[6] |

| Molecular Weight | 166.17 g/mol | PubChem[6] |

| Synonyms | (R)-(4-Hydroxyphenyl)(methyl)acetic acid, 4-[(1R)-1-Carboxyethyl]phenol | Apollo Scientific[7] |

| Appearance | Solid (Typical) | N/A |

| Class | Phenylpropanoic Acids | Sigma-Aldrich[8] |

Safety & Handling: According to GHS classifications, this compound should be handled with care. It is reported to be toxic if swallowed, cause serious eye irritation, and may cause skin and respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Core Application: A Versatile Chiral Building Block for Synthesis

The primary application of (2R)-2-(4-hydroxyphenyl)propanoic acid is as a chiral synthon. Its structure contains two key functional groups that can be readily modified: the carboxylic acid and the phenolic hydroxyl group. This dual functionality allows for the creation of diverse molecular libraries through reactions like esterification, amidation, and etherification.

The strategic importance of using such a building block is to introduce a specific, known stereocenter into a more complex molecule. This avoids the need for costly and often inefficient chiral separation or asymmetric synthesis at later stages of a drug development campaign.[2][5]

Caption: Synthetic utility of the chiral building block.

Applications in Drug Discovery & Development

While direct evidence is limited for this specific (R)-enantiomer, the arylpropionic acid and 4-hydroxyphenyl moieties are prevalent in medicinally active compounds.[1][9] This allows for informed extrapolation of its potential applications.

Scaffold for Novel Anti-inflammatory Agents

Arylpropionic acids are the cornerstone of many NSAIDs.[1] By modifying the carboxylic acid of (2R)-2-(4-hydroxyphenyl)propanoic acid to form esters or amides, researchers can create prodrugs or novel chemical entities with potentially altered pharmacokinetic profiles and reduced gastrointestinal side effects.[1]

Development of Antimicrobial and Anticancer Candidates

The (4-hydroxyphenyl) moiety is a recognized pharmacophore in compounds with antimicrobial and anticancer properties.[9][10] Studies have shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit promising activity against multidrug-resistant bacterial and fungal pathogens.[11] Furthermore, this scaffold is attractive for designing anticancer agents, partly due to the antioxidant potential conferred by the hydroxy group.[10] Using the (2R)-enantiomer as a starting point allows for the systematic exploration of how stereochemistry impacts this activity.

Use as a Negative Control in Stereospecific Assays

In medicinal chemistry, when the (S)-enantiomer of a compound is hypothesized to be the active form (the eutomer), the corresponding (R)-enantiomer (the distomer) serves as an invaluable experimental control. Comparing the biological activity of the two pure enantiomers is the definitive method to confirm the stereospecificity of a drug-target interaction.

Caption: Workflow for validating stereospecific activity.

Experimental Protocols

The following protocols are representative examples of how to utilize (2R)-2-(4-hydroxyphenyl)propanoic acid in a medicinal chemistry workflow.

Protocol 1: Synthesis of a Benzyl Ester Derivative

This protocol describes the protection of the carboxylic acid as a benzyl ester. This is a common step to allow for subsequent modification of the phenolic hydroxyl group.

Objective: To synthesize Benzyl (2R)-2-(4-hydroxyphenyl)propanoate.

Materials:

-

(2R)-2-(4-hydroxyphenyl)propanoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

To a stirred solution of (2R)-2-(4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure benzyl ester.

Rationale: The use of a base like K₂CO₃ deprotonates the carboxylic acid, forming a carboxylate salt that acts as a nucleophile to displace the bromide from benzyl bromide (an Sₙ2 reaction). DMF is used as a polar aprotic solvent to facilitate this reaction.

Protocol 2: Amide Coupling with a Primary Amine

This protocol details the formation of an amide bond, a key linkage in many pharmaceutical compounds.

Objective: To synthesize (2R)-N-benzyl-2-(4-hydroxyphenyl)propanamide.

Materials:

-

(2R)-2-(4-hydroxyphenyl)propanoic acid

-

Benzylamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine, MgSO₄

Procedure:

-

Dissolve (2R)-2-(4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add benzylamine (1.1 eq) to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the desired amide.

Rationale: HATU is a modern coupling reagent that efficiently activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving it to completion.

References

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

PrepChem. (n.d.). Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Retrieved from: [Link]

-

ResearchGate. (n.d.). Selected (4-hydroxyphenyl)amino)propanoic acid derivatives are able to.... Retrieved from: [Link]propanoic_acid_derivatives_are_able_to_overcome_drug_resistance_in_multidrug-resistant_bacterial_and_fungal_pathogens)

- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

MDPI. (n.d.). Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. Retrieved from: [Link]

-

MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(1), 1-22. Available at: [Link]

-

ResearchGate. (n.d.). The (4-hydroxyphenyl)amino)propanoic acid derivatives shows promising.... Retrieved from: [Link]

-

ResearchGate. (n.d.). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual.... Retrieved from: [Link]

-

PubChem. (n.d.). 2-Hydroxy-2-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

The Advantage of Chiral Building Blocks in Pharmaceutical Synthesis. (2026, January 29). Retrieved from: [Link]

-

Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. Available at: [Link]

-

MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3098. Available at: [Link]

-

KTU ePubl. (n.d.). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds.... Retrieved from: [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration. Retrieved from: [Link]

-

Davies, N. M. (1996). Clinical pharmacokinetics of tiaprofenic acid and its enantiomers. Clinical Pharmacokinetics, 31(5), 331-46. Available at: [Link]

-

MDPI. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. Available at: [Link]

-

Grubb, N. G., et al. (1996). Pharmacokinetics of ketoprofen enantiomers in healthy subjects following single and multiple doses. Journal of Clinical Pharmacology, 36(5), 441-7. Available at: [Link]

-

MDPI. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 13(10), 1679. Available at: [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. nbinno.com [nbinno.com]

- 3. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of ketoprofen enantiomers in healthy subjects following single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 102526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 59092-88-5 Cas No. | (2R)-2-(4-Hydroxyphenyl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 8. (2RS)-2-(4-Hydroxyphenyl)propionic acid 938-96-5 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens [epubl.ktu.edu]

Application Notes & Protocols: Recrystallization and Purification of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid

These application notes provide a comprehensive guide for the recrystallization and purification of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid, a chiral building block of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals seeking to obtain a high-purity solid form of this compound. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: The Principle of Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[2] As this solution is allowed to cool slowly and undisturbed, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process of crystal growth tends to exclude foreign molecules (impurities), which remain in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Physicochemical Properties of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification protocol.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.18 g/mol | [4] |

| Appearance | White to pale cream or pale orange powder or lumps | [5] |

| Melting Point | 127.0-133.0 °C | [5] |

| pKa | 4.55 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

Potential Impurities

Impurities in (R)-(-)-2-(p-Hydroxyphenyl)propionic acid can originate from starting materials, side reactions during synthesis, or degradation. Common impurities in related propionic acid syntheses can include starting materials that were not fully consumed and byproducts from side reactions.[6][7] For instance, in syntheses involving phenoxypropionic acids, related isomers or over-alkylated products can be common impurities.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle all organic solvents with care, as they are often flammable and can be harmful if inhaled or absorbed through the skin.

-

Refer to the Safety Data Sheet (SDS) for (R)-(-)-2-(p-Hydroxyphenyl)propionic acid and all solvents used for detailed hazard information.

Recrystallization Protocol: A Step-by-Step Guide

This protocol outlines a robust method for the purification of (R)-(-)-2-(p-Hydroxyphenyl)propionic acid. The choice of solvent is critical; a mixed solvent system of ethanol and water is often effective for phenolic acids, balancing polarity to achieve the desired solubility profile. Alternatively, an ethyl acetate/hexane system can be employed.

Workflow Diagram

Caption: Recrystallization workflow for (R)-(-)-2-(p-Hydroxyphenyl)propionic acid.

Detailed Protocol

Materials:

-

Crude (R)-(-)-2-(p-Hydroxyphenyl)propionic acid

-

Ethanol (reagent grade)

-

Deionized water

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Activated carbon (optional, for colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water/oil bath

-

Magnetic stirrer and stir bar

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Watch glass

Procedure:

-

Solvent Selection and Dissolution:

-

Place the crude (R)-(-)-2-(p-Hydroxyphenyl)propionic acid (e.g., 1.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) to the flask.

-

Gently heat the mixture with stirring. Add more of the primary solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.[2]

-

-

Decolorization (if necessary):

-

If the solution is colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated carbon (a spatula tip) to the solution.

-

Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities or activated carbon present, perform a hot gravity filtration.

-

Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of the hot solvent through it.

-

Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

For Ethanol/Water System: While the ethanolic solution is hot, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

-

For Ethyl Acetate/Hexane System: While the ethyl acetate solution is hot, add hexane dropwise with continuous stirring until the cloud point is reached.

-

To ensure the formation of well-defined crystals, add a few more drops of the primary solvent (ethanol or ethyl acetate) until the solution becomes clear again.[8]

-

-

Cooling and Crystal Growth:

-

Remove the flask from the heat source.

-

Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.